2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole
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Overview
Description
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole is an organic compound that integrates structural components from benzothiazole, piperidine, and pyridine. It holds a significant place in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step reaction sequence is employed. The preparation begins with the synthesis of the benzothiazole core, typically through cyclization of 2-aminothiophenol with an appropriate carbonyl compound under acidic conditions. The chloropyridinyl group is introduced through a nucleophilic substitution reaction, followed by the incorporation of the piperidinyl moiety via an SN2 reaction involving a suitable alkyl halide. The final step involves sulfonation of the benzothiazole ring using methanesulfonyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Scaling up this process involves optimization of reaction conditions, solvent selection, and purification steps to maximize yield and purity. Continuous flow synthesis and microwave-assisted synthesis are often employed in industrial settings to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative dechlorination when exposed to oxidizing agents.
Reduction: : Reduction reactions can modify the sulfonyl group to a sulfonamide or thiol, altering its biological properties.
Substitution: : Halogen substitution reactions on the pyridine ring with nucleophiles such as amines or thiols are common.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophiles like sodium thiolate or ammonia in the presence of catalytic bases.
Major Products
Products include dechlorinated analogs, reduced sulfonyl derivatives, and substituted pyridine variants, each displaying distinct physical and chemical properties.
Scientific Research Applications
The compound is explored extensively in the fields of:
Chemistry: : Utilized in organic synthesis as a building block for complex molecules.
Biology: : Studied for its interaction with various biomolecules and potential as a biochemical probe.
Medicine: : Investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: : Used in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific enzymes or receptors in biological systems. Its structure allows it to fit into binding sites of target proteins, modulating their activity. Molecular docking studies suggest it can inhibit enzymes like kinases, impacting signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(2-chloropyridin-3-yl)oxy]methyl}piperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole
2-(4-{[(3-fluoropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-ethylsulfonyl-1,3-benzothiazole
Uniqueness
What sets 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole apart is its specific arrangement of functional groups, which confers unique binding affinities and biological activities. Its methanesulfonyl group is particularly influential in its bioactivity profile, providing a balance between hydrophilicity and lipophilicity.
There you have it—a detailed exploration into this intriguing compound. If this whetted your appetite for knowledge, let’s keep exploring the wonders of chemistry!
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-methylsulfonyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-28(24,25)17-4-2-3-16-18(17)22-19(27-16)23-9-6-13(7-10-23)12-26-15-5-8-21-11-14(15)20/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOJICAQSGCUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)COC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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